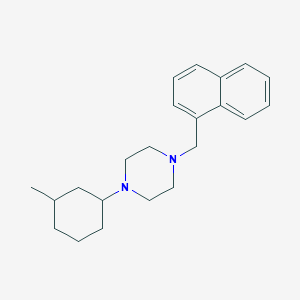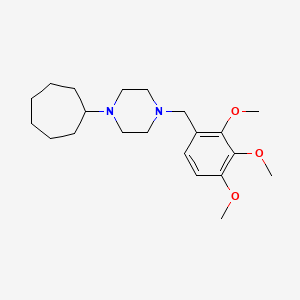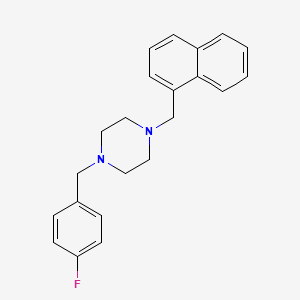![molecular formula C18H22N4O2S B10879712 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879712.png)
(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one” is a mouthful, but let’s break it down. This compound belongs to the class of pyrazolones and contains a benzothiazole moiety. The “4Z” indicates the geometry of the double bond.
Preparation Methods
Synthetic Routes::
Hantzsch Synthesis: One common method involves the Hantzsch synthesis, where 1,3-dicarbonyl compounds (such as ethyl acetoacetate) react with hydrazine and a benzothiazole derivative under mild conditions. The reaction proceeds through a cyclization step to form the pyrazolone ring.
Condensation Reactions: Another approach is the condensation of 1,3-diketones with hydrazine and benzothiazole aldehydes or ketones.
Multicomponent Reactions: Multicomponent reactions involving 1,3-dicarbonyl compounds, hydrazine, and benzothiazole derivatives have also been explored.
Industrial Production:: Industrial-scale production methods may vary, but the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Reactions::
Oxidation: The pyrazolone ring can undergo oxidation, leading to various functionalized derivatives.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Substituents on the benzothiazole ring can be modified via nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of suitable catalysts.
Major Products:: The specific products depend on the reaction conditions and substituents present. Functionalized pyrazolones and benzothiazole derivatives are common outcomes.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It exhibits potential pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Chemistry: As a versatile building block, it participates in the synthesis of other heterocyclic compounds.
Industry: It may serve as a precursor for dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are related pyrazolones and benzothiazoles, this compound’s unique structure sets it apart. Similar compounds include :
- 1,3-Benzothiazol-2-ylhydrazine
- 2-Acetylbenzothiazole
- 4-Acetylbenzothiazole
: ChemSpider
Properties
Molecular Formula |
C18H22N4O2S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H22N4O2S/c1-4-7-14-16(12(2)19-10-11-24-3)17(23)22(21-14)18-20-13-8-5-6-9-15(13)25-18/h5-6,8-9,21H,4,7,10-11H2,1-3H3 |
InChI Key |
ZHIGBSXVFAYIMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B10879631.png)
![1-[4-(3-Bromo-4-methoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10879641.png)
![(2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10879642.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B10879654.png)
![4,5-diphenyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}furan-3-carbonitrile](/img/structure/B10879656.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10879670.png)

![methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10879685.png)
![6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10879693.png)

![methyl [(4Z)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879698.png)
![methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879705.png)

